molecular formula C22H14BrNO3 B412211 (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 139888-27-0

(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B412211
CAS RN: 139888-27-0
M. Wt: 420.3g/mol
InChI Key: QREHRPYUBWNHDV-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C22H14BrNO3 . It is not intended for human or veterinary use and is for research use only .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 420.3g/mol. Other physical and chemical properties such as melting point, boiling point, and density would require experimental determination .

Scientific Research Applications

Quinoline Derivatives and Their Applications

Quinoline derivatives, such as hydroxyquinolines, have been explored for their potential in medicinal chemistry. Hydroxyquinolines are recognized for their chromophore properties and their ability to detect metal ions and anions. Over the past decades, these compounds have drawn attention for their significant biological activities, leading to the development of potent drug molecules for treating diseases like cancer, HIV, and neurodegenerative disorders. The metal chelation properties of hydroxyquinolines further underscore their potential in drug development for various diseases (Gupta, Luxami, & Paul, 2021).

Furan Derivatives and Their Applications

Furan derivatives, specifically those incorporating furanyl or thienyl substituents, play a significant role in drug design. These compounds are critical in medicinal chemistry, contributing to the development of bioactive molecules. The review by Ostrowski (2022) demonstrates the importance of furan and thiophene as structural units in bioactive molecules, including their applications in antiviral, antitumor, and antimicrobial activities. Such derivatives are explored extensively for their potential in creating new therapeutic agents (Ostrowski, 2022).

Safety and Hazards

As this compound is intended for research use only, it should be handled with appropriate safety measures. Always follow the safety guidelines provided by the supplier or institution .

properties

IUPAC Name

6-bromo-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO3/c23-15-8-10-18-17(13-15)20(14-5-2-1-3-6-14)21(22(26)24-18)19(25)11-9-16-7-4-12-27-16/h1-13H,(H,24,26)/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREHRPYUBWNHDV-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)/C=C/C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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